molecular formula C18H15BrN6OS B2985758 3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine CAS No. 1216417-40-1

3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine

Cat. No.: B2985758
CAS No.: 1216417-40-1
M. Wt: 443.32
InChI Key: WXAHAGPAHVUVRA-UHFFFAOYSA-N
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Description

3-[1-(2-Bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine (CAS 1216417-40-1) is a high-purity synthetic organic compound with a molecular formula of C18H15BrN6OS and a molecular weight of 443.32 g/mol . This complex heterocyclic compound features both 1,2,3-triazole and 1,3,4-thiadiazole moieties, scaffolds renowned in medicinal chemistry for their diverse biological activities. The 1,3,4-thiadiazole core is a known bioisostere for pyrimidine and pyridazine rings, contributing to enhanced lipophilicity, good cell permeability, and oral bioavailability, which facilitates interaction with biological targets . The structural architecture of this compound, particularly the presence of the =N-C-S- moiety and strong aromaticity of the rings, is associated with significant in vivo stability and low toxicity . This makes it a valuable scaffold for investigating new therapeutic agents. Its primary research applications are in oncology and infectious disease. Compounds incorporating the 1,3,4-thiadiazole ring have demonstrated promising antitumor activity in scientific studies, including potent effects against human hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7) cell lines . Furthermore, derivatives of this scaffold exhibit a broad spectrum of antimicrobial properties, showing activity against various bacterial and fungal strains, which positions them as lead compounds for developing new anti-infective agents . The compound is offered for non-human research applications only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any veterinary purposes.

Properties

IUPAC Name

3-[1-(2-bromophenyl)-5-methyltriazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN6OS/c1-11-16(22-24-25(11)15-6-4-3-5-14(15)19)17-21-18(27-23-17)20-12-7-9-13(26-2)10-8-12/h3-10H,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAHAGPAHVUVRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=CC=C2Br)C3=NSC(=N3)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine typically involves multi-step organic reactions. One common approach is to start with the synthesis of the triazole ring, followed by the introduction of the thiadiazole ring and the necessary substituents. The reaction conditions often involve the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

    Substitution: The bromine atom in the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.

Scientific Research Applications

3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and cellular processes.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Thiadiazole Derivatives with Pyridyl Substituents

Compounds from share the 1,2,4-thiadiazol-5-amine core but differ in substituents. Key examples include:

Compound ID Substituents on Thiadiazole Core Yield (%) Purity (%) Biological Activity
20 Pyridyl with cyclopropyl-difluoropiperidinyl ether 45 98 Macrofilaricidal
23 Pyridyl with cyclopropoxy group 19 95 Macrofilaricidal
25 Pyridyl with isopropoxy group 71 97 Macrofilaricidal

Comparison with Compound X :

  • Synthetic Efficiency : Compound X’s triazole synthesis (e.g., via azide-alkyne cycloaddition) may offer higher yields (e.g., 65–78% in ) compared to low-yield pyridyl derivatives (19–45% in ) .

Triazole-Linked Thiadiazole Derivatives

and highlight compounds with triazole-thiadiazole hybrids. For example:

  • Compound 91 (): Contains a 1,3,4-thiadiazole core linked to a triazole with 4-bromophenyl and methyl groups. Exhibits antitumor activity against breast cancer (MDA-MB-231), surpassing cisplatin in efficacy .
  • Compound 2 (): Features a triazole-thiadiazole scaffold synthesized under solvent-free conditions, emphasizing green chemistry approaches for anticancer drug design .

Comparison with Compound X :

  • Core Structure : Compound X’s 1,2,4-thiadiazole core differs from 1,3,4-thiadiazole derivatives but retains similar triazole substituents.

Substituent Effects on Activity

Electron-Withdrawing Groups (EWGs):
  • The 2-bromophenyl group in Compound X is analogous to substituents in ’s anticancer compounds, where bromine enhances cytotoxicity by stabilizing charge-transfer interactions .
  • Trifluoromethyl groups in ’s Compound 24 and ’s oxadiazole derivatives further validate EWGs’ role in improving target binding .
Electron-Donating Groups (EDGs):
  • The 4-methoxyphenyl group in Compound X mirrors EDGs in antimicrobial triazole derivatives (), where methoxy groups enhance solubility and membrane penetration .

Direct Structural Analogs

  • N-(3,4-dimethylphenyl)-3-[1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-amine (): Differs from Compound X in triazole substituents (4-methoxyphenyl vs. 2-bromophenyl) and amine group (3,4-dimethylphenyl vs. 4-methoxyphenyl). Highlights how minor substituent changes alter pharmacophore interactions, though biological data is unavailable .

Biological Activity

The compound 3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine is a derivative of triazole and thiadiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicinal chemistry, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound's structure can be broken down into two main components: a triazole ring and a thiadiazole moiety . The presence of bromine and methoxy groups enhances its biological activity by potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis. In a study involving related triazole compounds, derivatives demonstrated varying degrees of activity against M. tuberculosis, with some exhibiting minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL .

CompoundMIC (μg/mL)Activity Type
5n12.5Anti-tubercular
5g15Anti-tubercular
5i15Anti-tubercular

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. Compounds similar to the one have been reported to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, mercapto-substituted triazoles have shown chemopreventive effects in cancer models .

Anti-inflammatory Properties

Triazole compounds have also demonstrated anti-inflammatory effects. Studies have indicated that certain derivatives can inhibit pro-inflammatory cytokines and reduce inflammation in animal models. This suggests that the compound may possess similar properties, which could be beneficial in treating inflammatory diseases .

Case Studies

A recent study synthesized various triazole derivatives and evaluated their biological activities. Among these, the compound This compound was highlighted for its promising activity against multiple bacterial strains and potential as an anti-cancer agent .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare triazole-thiadiazole hybrids like 3-[1-(2-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine?

Answer:
The synthesis typically involves multi-step protocols:

  • Triazole Formation : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to construct the 1,2,3-triazole core, as seen in analogous bromophenyl-substituted triazoles .
  • Thiadiazole Assembly : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives in the presence of phosphorylating agents (e.g., POCl₃) under reflux conditions (90°C, 3–6 hours) is a standard approach for 1,2,4-thiadiazole rings .
  • Functionalization : Substituents like the 4-methoxyphenyl group are introduced via nucleophilic substitution or Schiff base formation, often requiring anhydrous solvents (e.g., DMF) and catalytic bases (e.g., triethylamine) .
    Validation : Purity is confirmed via HPLC (>95%), and intermediates are characterized by NMR (¹H/¹³C) and FTIR spectroscopy .

Advanced: How do electronic effects of the 2-bromophenyl and 4-methoxyphenyl substituents influence the compound’s reactivity and bioactivity?

Answer:

  • Electron-Withdrawing Bromine : The 2-bromophenyl group enhances electrophilicity at the triazole ring, potentially increasing interactions with nucleophilic residues in biological targets (e.g., enzymes). This is critical for antimicrobial or anticancer activity .
  • Electron-Donating Methoxy Group : The 4-methoxyphenyl moiety improves solubility in polar solvents and may stabilize charge-transfer complexes via resonance effects. This substituent is often linked to enhanced pharmacokinetic properties .
    Methodological Insight : Density Functional Theory (DFT) calculations can map electron density distributions, while Hammett constants (σ) quantify substituent effects on reaction rates .

Basic: What analytical techniques are essential for structural elucidation and purity assessment?

Answer:

  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated for bromophenyl-thiazole hybrids (e.g., C–Br bond length: ~1.89 Å; dihedral angles between aromatic rings) .
  • Spectroscopy : ¹H NMR (δ 7.2–8.1 ppm for aromatic protons) and ¹³C NMR (δ 150–160 ppm for triazole/thiadiazole carbons) are standard. FTIR identifies –NH (~3200 cm⁻¹) and –C=S (~1250 cm⁻¹) stretches .
  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) ensures purity, while LC-MS confirms molecular ion peaks .

Advanced: How can computational modeling optimize the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite can predict binding poses in targets like EGFR or tubulin. For example, the triazole-thiadiazole scaffold may occupy hydrophobic pockets, with bromine forming halogen bonds .
  • MD Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over 50–100 ns trajectories, evaluating RMSD fluctuations (<2 Å indicates stable binding) .
  • ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and BBB permeability, critical for CNS-targeted agents .

Advanced: How should researchers address contradictions in reported biological activities of analogous compounds?

Answer:

  • Structural Reanalysis : Compare X-ray/NMR data to confirm consistency in stereochemistry and tautomeric forms, which significantly impact activity .
  • Dose-Response Studies : Re-evaluate IC₅₀ values under standardized conditions (e.g., MTT assays at 24–72 hours) to rule out false positives from cytotoxicity thresholds .
  • Target Selectivity Profiling : Use kinase panels or proteome-wide screens to identify off-target effects that may explain divergent results .

Basic: What strategies improve yield in the final coupling step of the triazole and thiadiazole moieties?

Answer:

  • Catalytic Optimization : Employ Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bonds, using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in toluene/ethanol (3:1) at 80°C .
  • Microwave Assistance : Reduce reaction time from hours to minutes (e.g., 30 minutes at 150 W) while maintaining yields >80% .
  • Workup : Precipitation in ice-cold water followed by column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted intermediates .

Advanced: What mechanistic insights guide the design of derivatives with enhanced metabolic stability?

Answer:

  • Metabolic Hotspot Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Common issues include demethylation of methoxy groups or oxidation of methyl substituents .
  • Isosteric Replacement : Replace labile groups (e.g., –OCH₃ with –CF₃) to block CYP450-mediated degradation. Fluorine incorporation also improves bioavailability .
  • Prodrug Strategies : Mask polar groups (e.g., –NH) with acetyl or PEGylated promoieties to enhance plasma half-life .

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